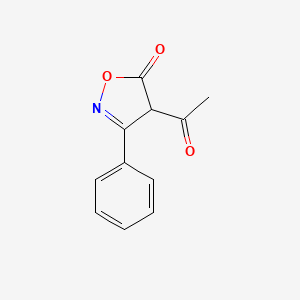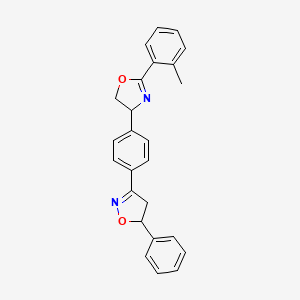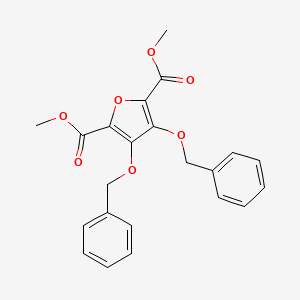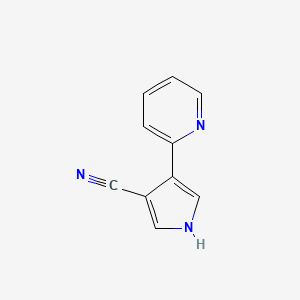![molecular formula C13H13NO2 B12893277 (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is a complex organic compound that features a cyclopropane ring attached to a benzo[d]oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable benzo[d]oxazole derivative, followed by functional group transformations to introduce the aldehyde functionality.
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst such as rhodium or copper.
Functional Group Transformation: After the cyclopropane ring is formed, the next step is to introduce the aldehyde group. This can be done through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarboxylic acid.
Reduction: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanemethanol.
Substitution: Various substituted benzo[d]oxazole derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(2-Methylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Propylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Butylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
Uniqueness
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is unique due to the presence of the ethyl group on the benzo[d]oxazole moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-ethyl-1,3-benzoxazol-7-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-12-14-11-5-3-4-9(13(11)16-12)10-6-8(10)7-15/h3-5,7-8,10H,2,6H2,1H3/t8-,10+/m0/s1 |
Clé InChI |
FSWXBZYQKSGJHJ-WCBMZHEXSA-N |
SMILES isomérique |
CCC1=NC2=CC=CC(=C2O1)[C@@H]3C[C@H]3C=O |
SMILES canonique |
CCC1=NC2=CC=CC(=C2O1)C3CC3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)


![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)

![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)



![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
